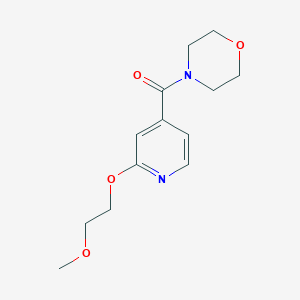
(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone”, also known as MEMM, is a pyridine derivative. It has the molecular formula C13H18N2O4 .
Molecular Structure Analysis
The molecular structure of MEMM consists of a pyridine ring attached to a morpholino group and a methoxyethoxy group . The exact structure can be found in the PubChem database .Physical And Chemical Properties Analysis
MEMM has a molecular weight of 266.297. More detailed physical and chemical properties can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
1. Degradation Study and Stability Analysis
The force degradation study of morpholinium compounds, similar in structure to (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone, focuses on understanding their stability and degradation under various conditions. This research is crucial for confirming the selectivity and determining impurities in these compounds (Varynskyi & Kaplaushenko, 2019).
2. Development of Imaging Agents for Parkinson's Disease
A study synthesized a reference standard similar to (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone for the development of PET imaging agents. These agents are aimed at imaging the LRRK2 enzyme in Parkinson's disease, highlighting the potential of these compounds in medical diagnostics (Wang et al., 2017).
3. Exploration of Fluorescent Properties
Research on 2-methoxy- and 2-morpholino pyridine compounds, which are structurally related to the queried compound, has explored their high fluorescence quantum yields. This makes them valuable in applications requiring strong and stable fluorescence, such as in bioimaging and fluorescent markers (Hagimori et al., 2019).
4. Synthesis and Structural Studies
Studies on the synthesis and structural analysis of related morpholino compounds contribute to a deeper understanding of their chemical properties. This knowledge is fundamental for their application in various scientific and industrial fields (Bakare et al., 2005).
5. Antiproliferative Activity and Structural Characterization
Research on compounds structurally similar to (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone has involved their synthesis and evaluation for antiproliferative activity. This line of research is significant for the development of potential therapeutic agents (Prasad et al., 2018).
Eigenschaften
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-8-9-19-12-10-11(2-3-14-12)13(16)15-4-6-18-7-5-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWJCAMKYZGAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

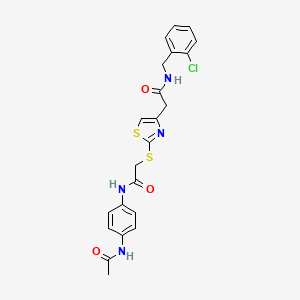
![N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2418739.png)
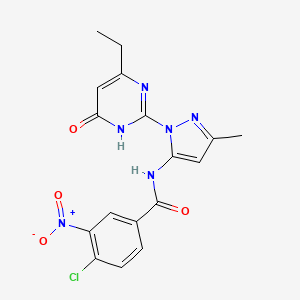

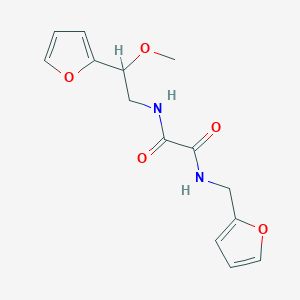
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)
![ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2418747.png)
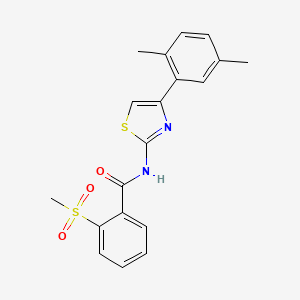

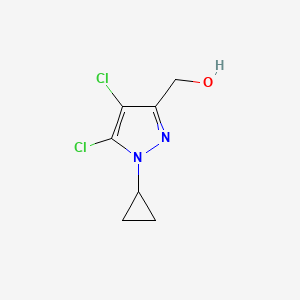
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)